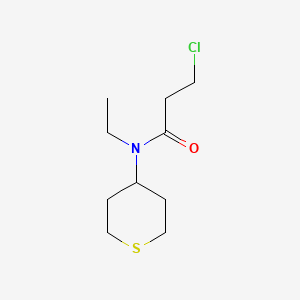
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, also known as CFPMP, is a pyrimidine molecule that has been studied in recent years for its potential applications in medicinal chemistry. This molecule has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. CFPMP has been studied for its use in the synthesis of various therapeutic agents and its potential as a drug target.
Aplicaciones Científicas De Investigación
Synthesis and Anti-proliferative Activities
A study by Parveen et al. (2017) involved the synthesis of compounds including 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl moieties, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited significant anti-proliferative activities, and molecular docking was performed against the Bcl-2 protein, revealing good binding affinity. The study emphasized the role of chromene and quinoline moieties in enhancing anti-proliferative activities when attached to pyrimidine and piperazine moieties (Parveen et al., 2017).
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Shahinshavali et al. (2021) detailed an alternative route for synthesizing a compound structurally similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, highlighting the potential for chemical synthesis and modification in medicinal chemistry applications (Shahinshavali et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine could be a specific receptor or enzyme in the body. For instance, it might interact with a particular subtype of serotonin receptors, which play a crucial role in regulating mood and cognition .
Mode of Action
Upon reaching its target, 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine might bind to the active site of the receptor, causing a conformational change that triggers a cascade of biochemical reactions .
Biochemical Pathways
The binding of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine to its target could affect various biochemical pathways. For example, it might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling .
Result of Action
The action of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine at the cellular level might lead to observable physiological effects. For instance, enhanced serotonergic signaling could result in improved mood or cognitive function .
Propiedades
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQUPHWDMKBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)











![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
